
5-甲基-2-(2-甲基苯氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(2-methylphenoxy)aniline: is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the aniline core is substituted with a methyl group and a 2-methylphenoxy group
科学研究应用
Chemistry: 5-Methyl-2-(2-methylphenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of 5-Methyl-2-(2-methylphenoxy)aniline are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylphenoxy)aniline typically involves the following steps:
Nitration of 2-methylphenol: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-4-nitrophenol.
Reduction: The nitro group in 2-methyl-4-nitrophenol is reduced to an amino group, yielding 2-methyl-4-aminophenol.
Etherification: 2-methyl-4-aminophenol is then reacted with 2-methylphenol in the presence of a suitable catalyst to form 5-Methyl-2-(2-methylphenoxy)aniline.
Industrial Production Methods: Industrial production of 5-Methyl-2-(2-methylphenoxy)aniline follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: 5-Methyl-2-(2-methylphenoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
作用机制
The mechanism of action of 5-Methyl-2-(2-methylphenoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific cellular responses.
相似化合物的比较
2-Methylphenol: A precursor in the synthesis of 5-Methyl-2-(2-methylphenoxy)aniline.
Aniline: The core structure from which 5-Methyl-2-(2-methylphenoxy)aniline is derived.
2-Methyl-4-aminophenol: An intermediate in the synthesis of the target compound.
Uniqueness: 5-Methyl-2-(2-methylphenoxy)aniline is unique due to the presence of both a methyl group and a 2-methylphenoxy group on the aniline core. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
属性
IUPAC Name |
5-methyl-2-(2-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCCQIMFVDCKSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
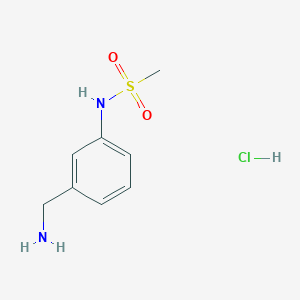
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
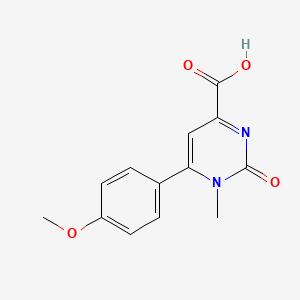
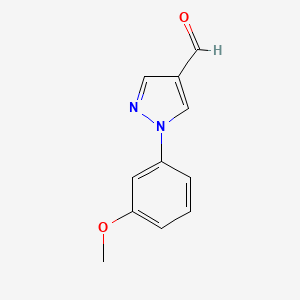
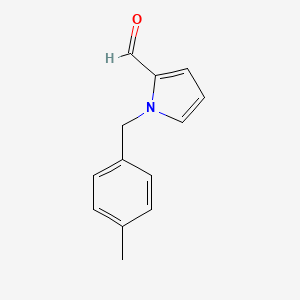
acetic acid](/img/structure/B1318561.png)
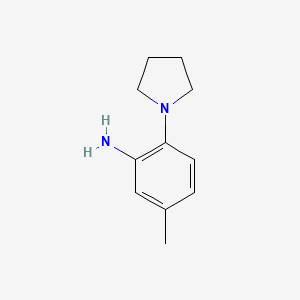
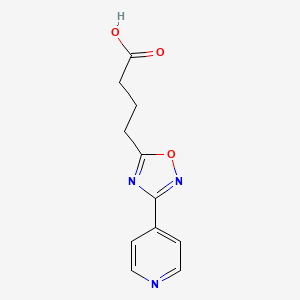
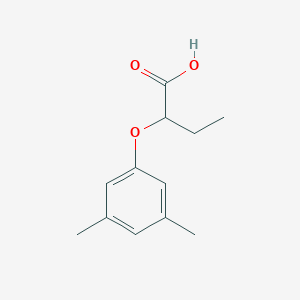
![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)
![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)
